![molecular formula C13H18N2O2S B4543405 N-(2,5-dimethoxyphenyl)-1-pyrrolidinecarbothioamide](/img/structure/B4543405.png)
N-(2,5-dimethoxyphenyl)-1-pyrrolidinecarbothioamide
Description
N-(2,5-dimethoxyphenyl)-1-pyrrolidinecarbothioamide is a compound of interest in various fields of chemistry and materials science due to its unique structural and chemical properties. It is a derivative of pyrrolidinecarbothioamide, a class known for its diverse chemical reactivity and potential in creating complex molecular architectures.
Synthesis Analysis
The synthesis of this compound involves several key steps, including the formation of the pyrrolidinecarbothioamide backbone and subsequent introduction of the dimethoxyphenyl group. The stability constants for the palladium complex formations suggest significant synthetic versatility and potential for further functionalization (Lawrence et al., 2015).
Molecular Structure Analysis
Molecular structure analysis reveals that compounds with the dimethoxyphenyl group exhibit specific conformational properties and intermolecular interactions. These structural aspects are crucial for understanding the compound's reactivity and its interactions with various substrates or ligands (Malone et al., 1997).
Chemical Reactions and Properties
This compound participates in a range of chemical reactions, showcasing its reactivity. For instance, its ability to form stable complexes with metals like palladium highlights its potential in catalysis and material science applications. The kinetics of formation for these complexes indicate an associative mechanism, which could influence the design of new catalytic systems (Lawrence et al., 2015).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and stability, are influenced by its molecular structure. The electron-donating effect of the dimethoxy groups could affect these properties, potentially enhancing the compound's utility in various applications (Golla et al., 2020).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the compound's applications in synthesis and material science. The presence of both the pyrrolidinecarbothioamide core and dimethoxyphenyl groups introduces a complex reactivity pattern that could be harnessed for creating novel molecules and materials (Lawrence et al., 2015).
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)pyrrolidine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-16-10-5-6-12(17-2)11(9-10)14-13(18)15-7-3-4-8-15/h5-6,9H,3-4,7-8H2,1-2H3,(H,14,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBBCIFKEYRAGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)N2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49827345 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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